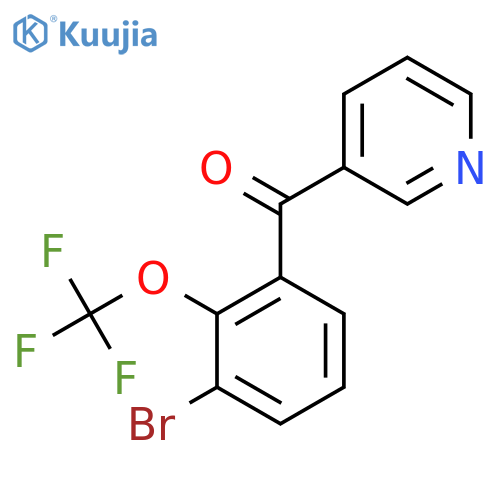

Cas no 1261512-89-3 (3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine)

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine 化学的及び物理的性質

名前と識別子

-

- 3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine

-

- インチ: 1S/C13H7BrF3NO2/c14-10-5-1-4-9(12(10)20-13(15,16)17)11(19)8-3-2-6-18-7-8/h1-7H

- InChIKey: CXOJMJCNVFSBBA-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC(C(C2C=NC=CC=2)=O)=C1OC(F)(F)F

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 351

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 4.1

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A013003585-1g |

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |

1261512-89-3 | 97% | 1g |

$1460.20 | 2023-09-03 | |

| Alichem | A013003585-250mg |

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |

1261512-89-3 | 97% | 250mg |

$489.60 | 2023-09-03 | |

| Alichem | A013003585-500mg |

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine |

1261512-89-3 | 97% | 500mg |

$806.85 | 2023-09-03 |

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine 関連文献

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Shih-Hsuan Hung,Hiroshi Akiba,Osamu Yamamuro,Taisuke Ozaki RSC Adv., 2020,10, 16527-16536

3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridineに関する追加情報

3-(3-ブロモ-2-(トリフルオロメトキシ)ベンゾイル)ピリジン(CAS No. 1261512-89-3)の専門的解説と応用展望

3-(3-ブロモ-2-(トリフルオロメトキシ)ベンゾイル)ピリジンは、有機合成化学および医薬品中間体として注目される芳香族化合物です。その分子構造にはピリジン環とトリフルオロメトキシ基、ブロモ基が特徴的に配置され、高い反応性と多様な修飾可能性を有しています。近年、創薬研究や材料科学分野で需要が拡大しており、特に低分子医薬品の設計におけるキー中間体としての役割が期待されています。

本化合物の合成経路においては、パラジウム触媒カップリング反応や求電子置換反応が重要な工程として用いられます。1261512-89-3というCAS登録番号は、国際的な化学物質管理システムにおいて正確な同定を可能にし、研究開発プロセスにおけるトレーサビリティを確保します。分析技術としてはNMR(核磁気共鳴)や質量分析による構造確認が必須であり、純度評価にはHPLCが広く採用されています。

市場動向として、トリフルオロメチル基を含む化合物は代謝安定性向上に寄与するため、医薬品候補化合物探索で需要が急増中です。2023年の調査では、フッ素含有医薬品の世界市場が前年比12%成長と報告され、3-(3-ブロモ-2-(トリフルオロメトキシ)ベンゾイル)ピリジンのようなフッ素化ビルディングブロックの重要性が再��識されています。さらに有機EL材料開発における電子輸送層としての応用研究も活発化しており、マルチファンクショナル材料設計への貢献が期待されます。

環境対応技術の進展に伴い、本化合物のグリーン合成法開発も注目トピックです。マイクロ波反応やフロー化学を活用した省エネルギー型プロセス、バイオベース溶媒の利用に関する研究論文が増加傾向にあります。特にEUのREACH規制対応においては、持続可能な化学の観点から合成戦略の最適化が求められており、企業のESG経営指標にも影響を与えています。

安全性に関する最新知見では、実験室取扱いにおいては適切な換気と防護具着用が推奨されます。安定性試験データによれば、���光条件下で長期保存が可能ですが、湿気との接触を避けることが品質維持のポイントです。輸送時には国際化学物質カード(ICSC)に準拠した適正包装が要求され、GHS分類に基づくラベル表示が必要となります。

学術界では、本化合物を出発原料とする新規環状化合物の合成研究がJournal of Organic Chemistryなどで相次いで報告されています。計算化学を活用した分子設計では、密度汎関数理論(DFT)による電子状態解析が行われ、反応機構の解明が進められています。また、AI支援合成経路探索ツールとの連携により、最適化条件の迅速な特定が可能となってきました。

産業応用の具体例としては、農薬中間体としての利用が特許出願数から確認できます。殺虫剤や殺菌剤の活性向上を目的とした構造活性相関研究において、3-(3-ブロモ-2-(トリフルオロメトキシ)ベンゾイル)ピリジン骨格が有効であることが実証されています。さらに電子材料分野では、半導体材料の界面改質剤としての特性評価が進められており、ディスプレイ技術革新への貢献が期待されています。

今後の展望として、バイオコンジュゲート技術やターゲットドラッグデリバリーシステムへの応用が研究段階にあります。創薬プラットフォーム企業との共同開発により、難治性疾患治療薬への展開可能性が探求されています。市場規模予測では、2025年までにフッ素化中間体市場が年平均成長率8.5%で拡大するとの分析もあり、戦略的物質としての位置付けが強化される見込みです。

1261512-89-3 (3-(3-Bromo-2-(trifluoromethoxy)benzoyl)pyridine) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

- 1595954-93-0(1-(furan-2-yl)-3-(oxolan-3-yl)propane-1,3-dione)

- 1342842-36-7(3,4,5-trifluoro-N-(2-methylbutyl)aniline)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2137930-29-9(Ethyl 5-(fluorosulfonyl)furan-2-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 1131622-26-8(3-N-Cbz-3-methylbutane-1,3-diamine)